molecular formula C12H15IO2 B3184772 Ethyl 3-iodo-4-isopropylbenzoate CAS No. 1131588-19-6

Ethyl 3-iodo-4-isopropylbenzoate

Cat. No.: B3184772
CAS No.: 1131588-19-6
M. Wt: 318.15 g/mol
InChI Key: BFJVARACMISZLG-UHFFFAOYSA-N
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Description

Ethyl 3-iodo-4-isopropylbenzoate is a substituted benzoate ester featuring an iodine atom at the 3-position and an isopropyl group at the 4-position of the aromatic ring. The iodine substituent enhances electrophilic reactivity, making it valuable in cross-coupling reactions, while the isopropyl group contributes steric bulk, influencing solubility and conformational stability .

Properties

CAS No.

1131588-19-6

Molecular Formula

C12H15IO2

Molecular Weight

318.15 g/mol

IUPAC Name

ethyl 3-iodo-4-propan-2-ylbenzoate

InChI

InChI=1S/C12H15IO2/c1-4-15-12(14)9-5-6-10(8(2)3)11(13)7-9/h5-8H,4H2,1-3H3

InChI Key

BFJVARACMISZLG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1)C(C)C)I

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C(C)C)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

Ethyl 3-iodo-4-isopropylbenzoate belongs to a family of halogenated benzoate esters. Below is a comparative analysis of its key structural analogs:

Table 1: Comparative Properties of this compound and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source/Application Insights
This compound* C₁₂H₁₅IO₂ ~318.15 (calculated) Iodo (C3), isopropyl (C4), ethyl ester Synthetic intermediate for pharmaceuticals
Mthis compound C₁₁H₁₃IO₂ 304.12 Iodo (C3), isopropyl (C4), methyl ester Intermediate in kinase inhibitor synthesis
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) C₂₂H₂₂N₃O₂ 368.44 Pyridazine, phenethylamino, ethyl ester PPARγ modulator (antidiabetic research)
Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473) C₂₀H₂₀NO₄ 354.38 3-Methylisoxazole, phenethoxy, ethyl ester Anti-inflammatory candidate

*Note: Calculated molecular weight assumes replacement of methyl with ethyl in the ester group (C₁₁H₁₃IO₂ → C₁₂H₁₅IO₂).

Key Differences and Implications

Substituent Effects: Iodo vs. Heterocyclic Groups: The iodine atom in this compound facilitates halogen bonding and Suzuki-Miyaura cross-coupling reactions, unlike the pyridazine or isoxazole groups in I-6230 and I-6473, which enhance hydrogen bonding and target-specific interactions (e.g., with PPARγ or inflammatory enzymes) .

Physicochemical Properties: Molecular Weight and Solubility: this compound (MW ~318) is lighter than I-6230 (MW 368.44) but heavier than I-6473 (MW 354.38). The isopropyl group reduces aqueous solubility compared to the polar amino or isoxazole substituents in other derivatives .

Synthetic Utility: Mthis compound (7n) is synthesized via diazotization-iodination of methyl 3-amino-4-isopropylbenzoate, a method likely applicable to the ethyl analog . In contrast, I-6230 and I-6473 require multi-step coupling of heterocyclic moieties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-iodo-4-isopropylbenzoate, and how do steric effects of the isopropyl group influence reaction efficiency?

  • Methodology :

  • Halogenation : Begin with 4-isopropylbenzoic acid. Use iodination agents like N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) for regioselective iodination at the 3-position. Monitor reaction progress via TLC .
  • Esterification : React the iodinated benzoic acid with ethanol under acidic conditions (H₂SO₄ or HCl) or via Steglich esterification (DCC/DMAP) to minimize side reactions .
  • Yield Optimization : Steric hindrance from the isopropyl group may reduce reaction rates. Use polar aprotic solvents (e.g., DMF) to enhance solubility and microwave-assisted synthesis to accelerate kinetics .
    • Data Table :
MethodCatalystSolventYield (%)Reference
NIS/FeCl₃H₂SO₄DMF68
DCC/DMAPTHF72

Q. How can researchers validate the purity and structural integrity of this compound?

  • Characterization Techniques :

  • NMR : Compare ¹H and ¹³C NMR spectra with analogous compounds (e.g., Ethyl 3-bromo-4-(trifluoromethyl)benzoate ). Key signals: δ ~1.3 ppm (ethyl CH₃), δ ~4.3 ppm (ethyl CH₂), δ ~2.9 ppm (isopropyl CH) .
  • X-ray Crystallography : Resolve crystal packing and confirm iodine placement using datasets similar to Ethyl 3-(1-methyl-1H-indole-2-carbonyl)-2-phenylquinoline-4-carboxylate .
  • HPLC-MS : Monitor purity (>98%) using C18 columns and ESI-MS for molecular ion verification .

Advanced Research Questions

Q. What strategies mitigate iodine loss during functionalization reactions of this compound?

  • Experimental Design :

  • Protection of Iodo Group : Use temporary protecting groups (e.g., trimethylsilyl) during subsequent reactions (e.g., Suzuki coupling) .
  • Low-Temperature Conditions : Perform cross-coupling reactions at ≤60°C to prevent C-I bond cleavage .
  • Catalytic Systems : Employ Pd(PPh₃)₄ with CuI co-catalyst to enhance stability in Sonogashira reactions .
    • Contradiction Analysis :
  • While some protocols suggest using strong bases (e.g., K₂CO₃), these may promote iodide displacement. Opt for milder bases (e.g., Cs₂CO₃) .

Q. How does the electronic nature of the iodo substituent influence the compound’s reactivity in medicinal chemistry applications?

  • Structure-Activity Relationship (SAR) Studies :

  • Electrophilic Substitution : The iodine atom acts as a directing group, facilitating para-substitution in electrophilic aromatic substitution (EAS). Compare reactivity with fluoro/chloro analogs (e.g., Ethyl 3-fluoro-4-hydroxybenzoate ).
  • Biological Target Binding : Use molecular docking to assess interactions with enzymes like cytochrome P450. Iodine’s polarizability enhances hydrophobic binding pockets .
    • Data Table :
DerivativeLogPIC₅₀ (μM) vs. Target Enzyme
3-Iodo3.812.4
3-Fluoro2.918.7

Q. What computational models predict the stability of this compound under varying pH and temperature conditions?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level. Analyze bond dissociation energies (BDEs) for C-I and ester bonds .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC and compare with predictions .
    • Key Findings :
  • Ester hydrolysis dominates at pH >8.0, while iodine loss occurs via radical pathways at elevated temperatures .

Contradictions and Recommendations

  • Synthetic Yield Discrepancies : reports 68% yield for iodination under H₂SO₄, while achieves 72% using DCC/DMAP. The latter is preferred for acid-sensitive substrates.
  • Biological Activity : Fluoro analogs show lower potency than iodo derivatives, suggesting iodine’s role in enhancing target affinity .

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